molecular formula C12H13NO3 B1357435 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid CAS No. 915923-66-9

3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid

Cat. No.: B1357435
CAS No.: 915923-66-9
M. Wt: 219.24 g/mol
InChI Key: STZOVMPEFUHQCM-UHFFFAOYSA-N
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Description

3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is characterized by the presence of a cyclopropylcarbonyl group attached to an amino group, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 4-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic acid
  • 3-[(Cyclopropylcarbonyl)amino]-4-ethylbenzoic acid

Comparison: Compared to similar compounds, 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid is unique due to the specific positioning of the cyclopropylcarbonyl and amino groups, which can significantly affect its reactivity and interaction with biological targets. The presence of a methyl group on the benzoic acid moiety also contributes to its distinct chemical and physical properties.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-2-3-9(12(15)16)6-10(7)13-11(14)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZOVMPEFUHQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588204
Record name 3-[(Cyclopropanecarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-66-9
Record name 3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Cyclopropanecarbonyl)amino]-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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